3-tert-Butyl-5-isopropyl-2-thiohydantoin
Description
Properties
Molecular Formula |
C10H18N2OS |
|---|---|
Molecular Weight |
214.33 g/mol |
IUPAC Name |
3-tert-butyl-5-propan-2-yl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C10H18N2OS/c1-6(2)7-8(13)12(9(14)11-7)10(3,4)5/h6-7H,1-5H3,(H,11,14) |
InChI Key |
DLUNHXKILPKJFL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1C(=O)N(C(=S)N1)C(C)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituents at positions 3 and 5 significantly alter solubility, melting points, and stability. For example:
| Compound | 3-Substituent | 5-Substituent | Melting Point (°C) | Solubility (mg/mL, DMSO) |
|---|---|---|---|---|
| 3-tert-Butyl-5-isopropyl-2-thiohydantoin | tert-butyl | isopropyl | 198–201 | 12.3 |
| 3-Methyl-5-phenyl-2-thiohydantoin | methyl | phenyl | 165–168 | 8.7 |
| 3-Benzyl-5-ethyl-2-thiohydantoin | benzyl | ethyl | 182–185 | 5.2 |
Key Observations :
- Bulky substituents (e.g., tert-butyl) increase melting points due to enhanced crystal packing efficiency.
- Aromatic groups (e.g., phenyl, benzyl) reduce solubility in polar solvents compared to aliphatic substituents .
Key Observations :
- The tert-butyl group in 3-tert-Butyl-5-isopropyl-2-thiohydantoin enhances protease inhibition potency, likely due to hydrophobic interactions with enzyme active sites.
- Aromatic substituents (e.g., phenyl) improve antimicrobial activity but reduce solubility, limiting bioavailability .
Stability and Reactivity
- Thermal Stability : tert-butyl groups confer higher thermal stability (decomposition onset at 250°C) compared to methyl-substituted analogs (decomposition at 200°C).
- Oxidative Resistance : The sulfur atom in 2-thiohydantoins increases susceptibility to oxidation compared to hydantoins, but bulky substituents slow degradation rates .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-tert-Butyl-5-isopropyl-2-thiohydantoin with high purity?
- Methodological Answer : The compound can be synthesized via cyclization of a thiourea intermediate. A tert-butyl carbamate precursor (e.g., tert-butyl N-(3-amino-3-thioxopropyl)carbamate ) can serve as a starting material to introduce the tert-butyl group. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity, followed by recrystallization from ethanol. Confirm purity using melting point analysis (mp 109–112°C, similar to tert-butyl carbamate derivatives ) and HPLC (>95% purity).
Q. Which spectroscopic techniques are most effective for characterizing 3-tert-Butyl-5-isopropyl-2-thiohydantoin?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : H and C NMR to confirm the tert-butyl (δ 1.2–1.4 ppm for H) and isopropyl groups (δ 1.0–1.2 ppm for H).
- FT-IR : Identify the thiohydantoin ring (C=S stretch at ~1200–1250 cm) and N-H vibrations (~3200 cm).
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H] at m/z calculated for CHNOS).
- Elemental analysis : Validate C, H, N, and S percentages within ±0.4% of theoretical values .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in 3-tert-Butyl-5-isopropyl-2-thiohydantoin?
- Methodological Answer : Single-crystal X-ray diffraction with SHELXL refinement can determine bond lengths, angles, and stereochemistry. For example:
- Crystal growth : Dissolve the compound in a 1:1 DCM/hexane mixture at 4°C.
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
- Refinement : Apply SHELXL to model hydrogen bonding (e.g., N-H···S interactions) and confirm the tert-butyl group’s conformation. Report R-factor values (<0.05 for high reliability) .
Q. How to address discrepancies in reported biological activity data for 3-tert-Butyl-5-isopropyl-2-thiohydantoin derivatives?
- Methodological Answer :
- Controlled assays : Replicate studies under standardized conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability.
- Stereochemical analysis : Use chiral HPLC (e.g., Chiralpak AD-H column) or F NMR (if fluorinated analogs exist) to rule out enantiomeric interference .
- Computational modeling : Perform molecular docking (AutoDock Vina) to compare binding affinities across studies and identify structural determinants of activity .
Q. What computational methods predict the reactivity of 3-tert-Butyl-5-isopropyl-2-thiohydantoin in nucleophilic environments?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize the molecular geometry at the B3LYP/6-31G(d) level. Calculate Fukui indices to identify electrophilic/nucleophilic sites.
- Solvent effects : Include polarizable continuum models (PCM) for aqueous or DMSO environments.
- Reaction pathways : Simulate thiourea ring-opening mechanisms using Gaussian 09, focusing on tert-butyl steric effects .
Data Analysis & Experimental Design
Q. How to design a robust structure-activity relationship (SAR) study for 3-tert-Butyl-5-isopropyl-2-thiohydantoin analogs?
- Methodological Answer :
- Variable groups : Modify the isopropyl or tert-butyl substituents while keeping the thiohydantoin core intact.
- Biological testing : Use dose-response curves (IC/EC) in cell-based assays (e.g., MTT for cytotoxicity).
- Statistical validation : Apply ANOVA with post-hoc Tukey tests to compare activity trends. Include negative controls (e.g., unsubstituted hydantoin) .
Q. What strategies mitigate crystallization challenges for 3-tert-Butyl-5-isopropyl-2-thiohydantoin?
- Methodological Answer :
- Co-crystallization agents : Add 5% DMSO to enhance solubility.
- Temperature gradients : Slowly cool saturated solutions from 60°C to 4°C over 48 hours.
- Polymorph screening : Test crystallization in 10+ solvent systems (e.g., acetone/water, THF/hexane) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
